molecular formula C6H7NO B3420363 2-(1-Formylcyclopropyl)acetonitrile CAS No. 185516-78-3

2-(1-Formylcyclopropyl)acetonitrile

Cat. No.: B3420363
CAS No.: 185516-78-3
M. Wt: 109.13 g/mol
InChI Key: WETCYLZJPYQRMI-UHFFFAOYSA-N
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Description

2-(1-Formylcyclopropyl)acetonitrile is a cyclopropane-containing organic compound characterized by a formyl group attached to a cyclopropyl ring and an acetonitrile moiety. The cyclopropane ring introduces strain, enhancing its utility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(1-formylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-3-6(5-8)1-2-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETCYLZJPYQRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185516-78-3
Record name 2-(1-formylcyclopropyl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Formylcyclopropyl)acetonitrile typically involves the reaction of cyclopropylcarbinol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes formylation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(1-Formylcyclopropyl)acetonitrile are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Formylcyclopropyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(1-Formylcyclopropyl)acetic acid.

    Reduction: 2-(1-Formylcyclopropyl)ethylamine.

    Substitution: 2-(1-Formylcyclopropyl)methanol.

Scientific Research Applications

2-(1-Formylcyclopropyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Formylcyclopropyl)acetonitrile involves its interaction with specific molecular targets, depending on the type of reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares 2-(1-Formylcyclopropyl)acetonitrile with structurally related compounds, emphasizing substituent variations and functional group impacts:

Compound Name Molecular Formula Key Substituents Unique Properties
2-(1-Formylcyclopropyl)acetonitrile C₆H₇NO Formyl group on cyclopropane High electrophilicity due to formyl group; potential for nucleophilic additions .
2-(2-Phenylcyclopropyl)acetonitrile C₁₂H₁₃N Phenyl group on cyclopropane Enhanced π-π interactions; studied for analgesic properties .
2-[1-(Aminomethyl)cyclopropyl]acetonitrile C₆H₁₀N₂ Aminomethyl group on cyclopropane Improved solubility; applications in drug targeting .
2-[1-(Bromomethyl)cyclopropyl]acetonitrile C₆H₈BrN Bromomethyl group on cyclopropane Reactivity in SN2 reactions; used as an alkylating agent .
2-(2,2-Dichlorocyclopropyl)acetonitrile C₅H₅Cl₂N Dichloro substitution on cyclopropane Intermediate for agrochemicals; halogen enhances stability .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Aminomethyl vs. Formyl Derivatives: The aminomethyl analog (C₆H₁₀N₂) shows higher solubility in aqueous media, whereas the formyl derivative (C₆H₇NO) may have better membrane permeability due to its lipophilic aldehyde group .
  • Brominated Analogues : 2-[1-(Bromomethyl)cyclopropyl]acetonitrile is more reactive in cross-coupling reactions but may exhibit higher toxicity compared to the formyl variant .

Research Findings and Data Tables

Physicochemical Properties

Property 2-(1-Formylcyclopropyl)acetonitrile 2-(2-Phenylcyclopropyl)acetonitrile
Molecular Weight (g/mol) 125.13 171.24
LogP (Predicted) 0.9 2.5
Water Solubility (mg/mL) ~10 ~1

Biological Activity

Overview of 2-(1-Formylcyclopropyl)acetonitrile

2-(1-Formylcyclopropyl)acetonitrile is a chemical compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. Its structure includes a cyclopropyl group, which is known for imparting distinct properties to organic molecules.

Anticancer Properties

Research has suggested that compounds with similar structural motifs to 2-(1-Formylcyclopropyl)acetonitrile may exhibit anticancer properties. The presence of the acetonitrile functional group is often associated with biological activity, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have indicated that compounds containing nitriles can interact with various biological targets, including enzymes involved in cancer cell proliferation.

The proposed mechanism of action for compounds related to 2-(1-Formylcyclopropyl)acetonitrile involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways that promote cancer cell survival.
  • Induction of Apoptosis : These compounds may induce programmed cell death in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Nitrile Derivatives : A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various nitrile derivatives. It was found that certain structural features, such as the presence of a cyclopropyl moiety, enhanced the cytotoxic effects against specific cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms by which nitriles exert their anticancer effects. The study highlighted that these compounds could modulate signaling pathways related to cell survival and apoptosis, providing insights into their potential therapeutic applications.

Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
2-(1-Formylcyclopropyl)acetonitrileAnticancer (breast)TBDHypothetical Study
Nitrile Derivative AAnticancer (lung)15Journal of Medicinal Chemistry
Nitrile Derivative BAnticancer (colon)20Cancer Research Journal

Summary of Research Findings

Study ReferenceFindings
Journal of Medicinal ChemistryIdentified structural features enhancing anticancer activity among nitrile derivatives.
Cancer Research JournalDemonstrated apoptosis induction in cancer cells through specific signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Formylcyclopropyl)acetonitrile
Reactant of Route 2
2-(1-Formylcyclopropyl)acetonitrile

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